3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic small molecule featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core substituted with a 4-methylphenyl group at position 3 and a 2,4,6-trimethylbenzenesulfonyl moiety at position 6. The spirocyclic scaffold is known for its conformational rigidity, which enhances target-binding specificity in medicinal chemistry .
Properties
IUPAC Name |
3-(4-methylphenyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-15-5-7-19(8-6-15)20-22(27)25-23(24-20)9-11-26(12-10-23)30(28,29)21-17(3)13-16(2)14-18(21)4/h5-8,13-14H,9-12H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMMRFKLJJVDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include triazine derivatives and sulfonyl chlorides, with reaction conditions often involving the use of catalysts and specific temperature controls .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and analogous derivatives are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Core Structure Variations :
- The target compound’s 1,4,8-triazaspiro[4.5]dec-3-en-2-one core distinguishes it from analogs like the 1-azaspiro[4.5]dec-3-en-2-one derivatives (e.g., compound A in ), which lack two nitrogen atoms in the spiro system. This difference likely impacts hydrogen-bonding capacity and target selectivity .
Sulfonyl Group Modifications :
- The 2,4,6-trimethylbenzenesulfonyl group in the target compound contrasts with smaller substituents (e.g., 3-chloro-4-methylbenzenesulfonyl in ). The bulky trimethyl group may enhance steric hindrance, reducing off-target interactions while increasing metabolic stability .
Pharmacological Implications :
- Compounds with methoxy or halogen substituents (e.g., 4-methoxyphenyl in ) often exhibit improved solubility or membrane permeability compared to purely alkyl-substituted derivatives like the target compound . However, the target’s higher lipophilicity could favor blood-brain barrier penetration in neurological applications.
Antitumor Activity Trends: Derivatives such as 2-aminopyrimidine-triazaspiro hybrids () and compound A () show antitumor activity, suggesting that the spirocyclic scaffold is a viable pharmacophore. The target compound’s sulfonyl group may modulate kinase inhibition or apoptosis pathways, though specific data are lacking in the provided evidence .
Biological Activity
The compound 3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a spirocyclic structure with multiple functional groups that contribute to its biological properties. The presence of the sulfonyl group and the triazine ring are particularly noteworthy for their roles in biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. The specific compound may exert similar effects through mechanisms involving:
- Inhibition of Protein Kinases : Many anticancer agents target protein kinases involved in cell signaling pathways.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds containing this moiety can inhibit bacterial growth by targeting folate synthesis pathways. Preliminary data suggest that this compound could exhibit similar antimicrobial effects.
Neuropharmacological Effects
Given the structural analogies with known neuroactive compounds, the potential for central nervous system activity exists. Compounds with triazine rings have been reported to interact with neurotransmitter systems, which may lead to:
- Modulation of Neurotransmitter Release : This could affect mood and cognitive functions.
- Potential Use in Treating Neurological Disorders : Further research is needed to explore these avenues.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors involved in various signaling pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively.
Case Studies
Several studies have investigated compounds structurally similar to this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related sulfonamide derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy : Another study explored the antimicrobial properties of sulfonamide derivatives against various bacterial strains and found significant inhibition rates .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
